![molecular formula C16H14N2O B13670321 4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
4-[(2-Methylquinolin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. . This compound features a quinoline ring system substituted with a methyl group at the 2-position and an amino group at the 4-position, which is further connected to a phenol group.
Méthodes De Préparation
The synthesis of 4-[(2-Methylquinolin-4-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Analyse Des Réactions Chimiques
4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylquinolin-4-yl)amino]phenol involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .
Comparaison Avec Des Composés Similaires
4-[(2-Methylquinolin-4-yl)amino]phenol can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Exhibits substantial biological activities.
4-Hydroxyquinoline: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18) |
Clé InChI |
WHTXSCUAVHWJSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
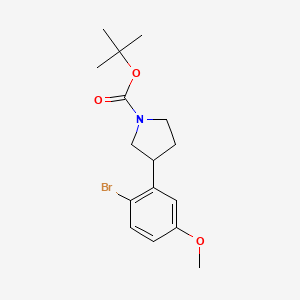
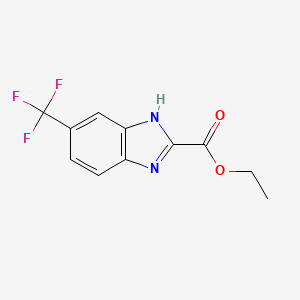
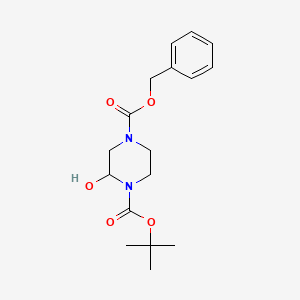
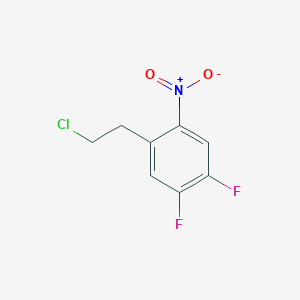
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
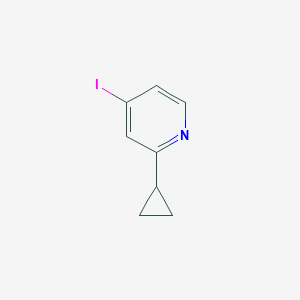
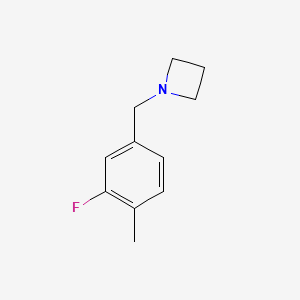
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
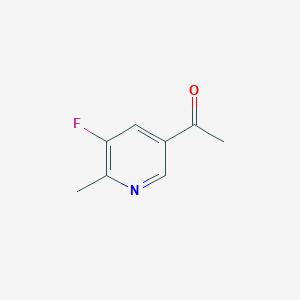
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
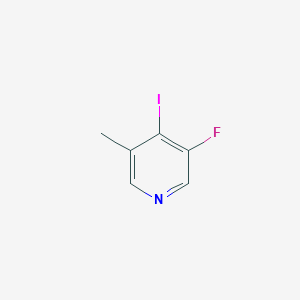
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
